molecular formula C15H22N4O2 B7540117 Cyclopropyl-[4-(1,3,5-trimethylpyrazole-4-carbonyl)piperazin-1-yl]methanone

Cyclopropyl-[4-(1,3,5-trimethylpyrazole-4-carbonyl)piperazin-1-yl]methanone

Cat. No. B7540117
M. Wt: 290.36 g/mol
InChI Key: FVIYLNFATLSAQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropyl-[4-(1,3,5-trimethylpyrazole-4-carbonyl)piperazin-1-yl]methanone, also known as CTMP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. CTMP is a piperazine derivative that has been shown to exhibit potent inhibitory effects on various enzymes and receptors in the body, making it a promising candidate for the development of new drugs and therapies. In

Mechanism of Action

The mechanism of action of Cyclopropyl-[4-(1,3,5-trimethylpyrazole-4-carbonyl)piperazin-1-yl]methanone is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. In particular, Cyclopropyl-[4-(1,3,5-trimethylpyrazole-4-carbonyl)piperazin-1-yl]methanone has been shown to inhibit the activity of phosphodiesterase, an enzyme that plays a key role in the regulation of cellular signaling pathways. By inhibiting phosphodiesterase, Cyclopropyl-[4-(1,3,5-trimethylpyrazole-4-carbonyl)piperazin-1-yl]methanone may be able to modulate cellular signaling pathways and potentially treat a range of medical conditions.
Biochemical and Physiological Effects
Cyclopropyl-[4-(1,3,5-trimethylpyrazole-4-carbonyl)piperazin-1-yl]methanone has been shown to exhibit a range of biochemical and physiological effects in the body. In particular, it has been shown to increase the levels of various neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin. This suggests that Cyclopropyl-[4-(1,3,5-trimethylpyrazole-4-carbonyl)piperazin-1-yl]methanone may have potential applications in the treatment of neurological disorders such as depression and anxiety.

Advantages and Limitations for Lab Experiments

One of the main advantages of Cyclopropyl-[4-(1,3,5-trimethylpyrazole-4-carbonyl)piperazin-1-yl]methanone for lab experiments is its potent inhibitory effects on various enzymes and receptors in the body. This makes it a promising candidate for the development of new drugs and therapies for a range of medical conditions. However, there are also some limitations to the use of Cyclopropyl-[4-(1,3,5-trimethylpyrazole-4-carbonyl)piperazin-1-yl]methanone in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to predict its effects on the body. Additionally, the synthesis of Cyclopropyl-[4-(1,3,5-trimethylpyrazole-4-carbonyl)piperazin-1-yl]methanone is complex and requires specialized equipment and expertise.

Future Directions

There are several future directions for research on Cyclopropyl-[4-(1,3,5-trimethylpyrazole-4-carbonyl)piperazin-1-yl]methanone. One area of research could be the development of new drugs and therapies based on Cyclopropyl-[4-(1,3,5-trimethylpyrazole-4-carbonyl)piperazin-1-yl]methanone's inhibitory effects on various enzymes and receptors in the body. Another area of research could be the investigation of Cyclopropyl-[4-(1,3,5-trimethylpyrazole-4-carbonyl)piperazin-1-yl]methanone's effects on cellular signaling pathways and the development of new drugs and therapies that target these pathways. Additionally, further studies are needed to fully understand the mechanism of action of Cyclopropyl-[4-(1,3,5-trimethylpyrazole-4-carbonyl)piperazin-1-yl]methanone and its potential applications in the treatment of various medical conditions.

Synthesis Methods

The synthesis of Cyclopropyl-[4-(1,3,5-trimethylpyrazole-4-carbonyl)piperazin-1-yl]methanone involves a series of chemical reactions that result in the creation of a cyclopropyl-substituted piperazine derivative. The first step in the synthesis process involves the reaction of 1,3,5-trimethylpyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with piperazine to form the intermediate compound, which is subsequently treated with cyclopropylcarbonyl chloride to yield the final product, Cyclopropyl-[4-(1,3,5-trimethylpyrazole-4-carbonyl)piperazin-1-yl]methanone.

Scientific Research Applications

Cyclopropyl-[4-(1,3,5-trimethylpyrazole-4-carbonyl)piperazin-1-yl]methanone has been extensively studied for its potential applications in biomedical research. It has been shown to exhibit potent inhibitory effects on various enzymes and receptors in the body, including phosphodiesterase, adenosine deaminase, and monoamine oxidase. These inhibitory effects make it a promising candidate for the development of new drugs and therapies for a range of medical conditions, including cancer, cardiovascular disease, and neurological disorders.

properties

IUPAC Name

cyclopropyl-[4-(1,3,5-trimethylpyrazole-4-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2/c1-10-13(11(2)17(3)16-10)15(21)19-8-6-18(7-9-19)14(20)12-4-5-12/h12H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVIYLNFATLSAQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)N2CCN(CC2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyl-[4-(1,3,5-trimethylpyrazole-4-carbonyl)piperazin-1-yl]methanone

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